![molecular formula C9H9BrN2O3 B13781800 [(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a brominated pyridine ring and an ester functional group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester typically involves the bromination of pyridine derivatives followed by esterification. One common method involves the reaction of 5-bromopyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety.
Analyse Des Réactions Chimiques
Types of Reactions
[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid using common reagents like lithium aluminum hydride (LiAlH4) or potassium permanganate (KMnO4), respectively.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Carboxylic acids and alcohols.
Applications De Recherche Scientifique
[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as a building block in material science.
Mécanisme D'action
The mechanism of action of [(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. In drug development, its brominated pyridine ring can interact with biological targets, such as proteins or nucleic acids, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester can be compared with other brominated pyridine derivatives:
5-Bromopyridine-2-carboxylic acid: Similar structure but lacks the ester group, making it less versatile in certain synthetic applications.
5-Bromopyridine-2-thiol: Contains a thiol group instead of an ester, which can lead to different reactivity and applications.
5-Bromopyridine-2-acetonitrile: Features a nitrile group, which can be used in different synthetic pathways compared to the ester.
Conclusion
This compound is a valuable compound in various scientific fields due to its unique structure and reactivity. Its versatility in chemical reactions and applications in research and industry make it an important intermediate in organic synthesis and pharmaceutical development.
Propriétés
Formule moléculaire |
C9H9BrN2O3 |
|---|---|
Poids moléculaire |
273.08 g/mol |
Nom IUPAC |
methyl 2-[(5-bromopyridine-2-carbonyl)amino]acetate |
InChI |
InChI=1S/C9H9BrN2O3/c1-15-8(13)5-12-9(14)7-3-2-6(10)4-11-7/h2-4H,5H2,1H3,(H,12,14) |
Clé InChI |
JBYSGPBPFKIBLX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNC(=O)C1=NC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


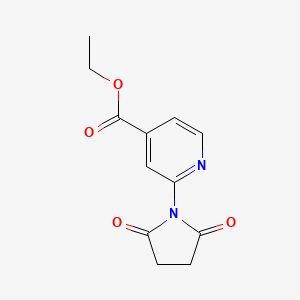

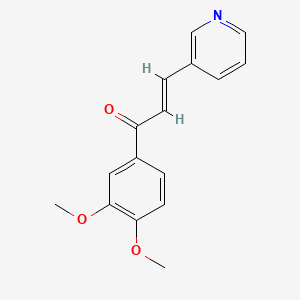
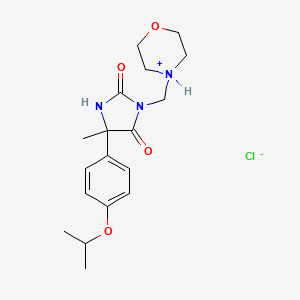
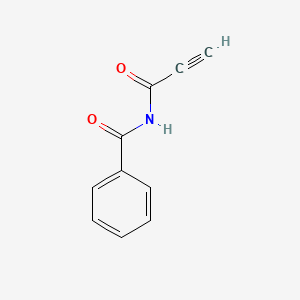
![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
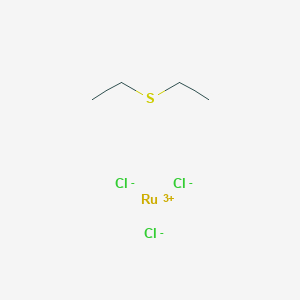
] ester](/img/structure/B13781787.png)

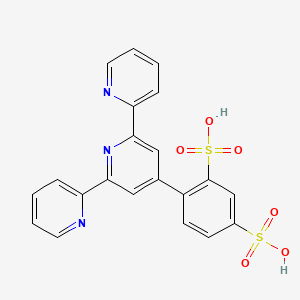

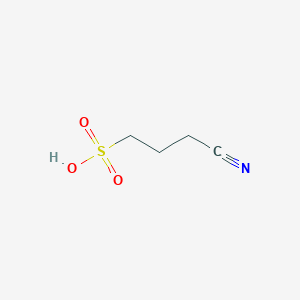
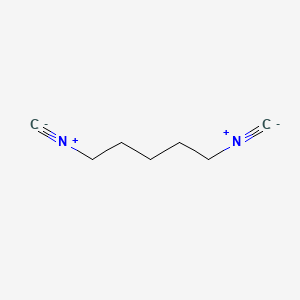
![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)
